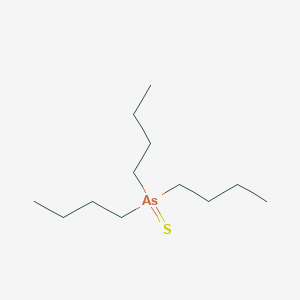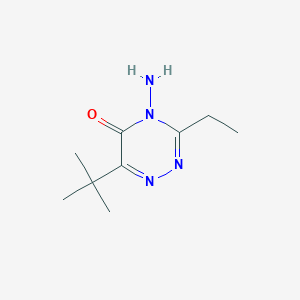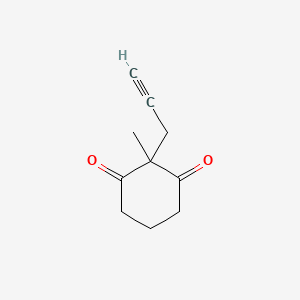![molecular formula C20H17NO2 B14681700 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid CAS No. 37439-47-7](/img/structure/B14681700.png)
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the acridine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid exerts its effects is primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, leading to the disruption of DNA replication and transcription processes. The compound’s planar structure facilitates this intercalation, making it a potent agent in disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine (DMAC)
- 12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA)
Uniqueness
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and potential biological activity. Compared to DMAC and DMBA, this compound’s carboxylic acid group allows for further functionalization and derivatization, expanding its utility in various applications .
Properties
CAS No. |
37439-47-7 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,2-dimethyl-1H-benzo[a]acridine-12-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-20(2)10-9-12-7-8-16-17(14(12)11-20)18(19(22)23)13-5-3-4-6-15(13)21-16/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
HDJBWSOIUGXWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC3=NC4=CC=CC=C4C(=C23)C(=O)O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


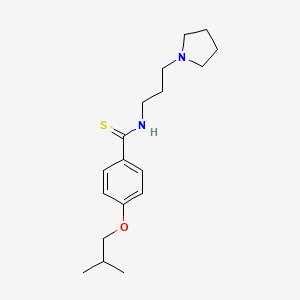


![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
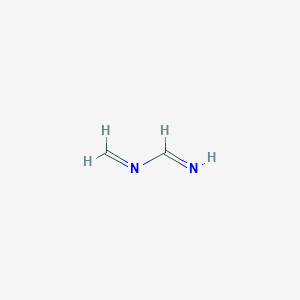


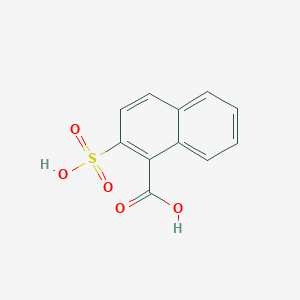
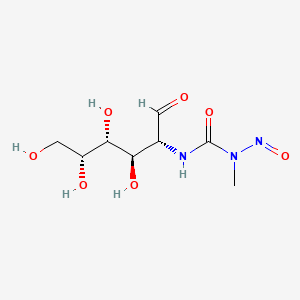
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
